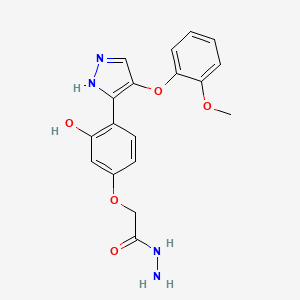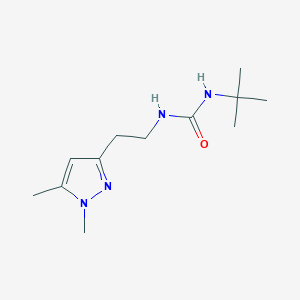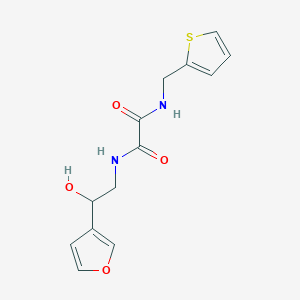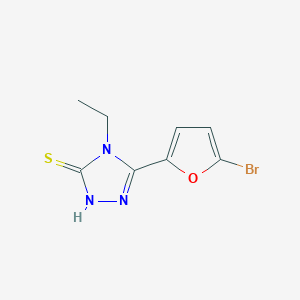
2-(3-hydroxy-4-(4-(2-methoxyphenoxy)-1H-pyrazol-3-yl)phenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-hydroxy-4-(4-(2-methoxyphenoxy)-1H-pyrazol-3-yl)phenoxy)acetohydrazide is a chemical compound with potential applications in scientific research. This compound is a hydrazide derivative of 4-(4-(2-methoxyphenoxy)-3-pyrazolyl)phenol, which has been shown to have anti-inflammatory and antitumor properties.
Scientific Research Applications
Antiviral and Antimicrobial Applications
One study focused on the synthesis and evaluation of in vitro antiviral activity of novel phenoxy acetic acid derivatives, including compounds structurally related to 2-(3-hydroxy-4-(4-(2-methoxyphenoxy)-1H-pyrazol-3-yl)phenoxy)acetohydrazide. These compounds were tested for their cytotoxicity and antiviral activity but did not show specific antiviral activity. The most cytotoxic compound among the series was closely related to the chemical structure , highlighting the potential for cytotoxicity studies rather than antiviral applications (Yar et al., 2009).
Corrosion Inhibition
Another significant application area is in the field of corrosion inhibition. Pyrazoline derivatives, including those similar to 2-(3-hydroxy-4-(4-(2-methoxyphenoxy)-1H-pyrazol-3-yl)phenoxy)acetohydrazide, have been studied for their effectiveness in inhibiting the corrosion of mild steel in acidic solutions. These compounds exhibited high inhibition efficiency, suggesting their utility in protecting industrial materials from corrosion. The inhibition process was attributed to the adsorption of these compounds onto the metal surface, following the Langmuir adsorption model (Lgaz et al., 2020).
Antimycobacterial Activity
Research into antimycobacterial activity has also highlighted the potential of compounds structurally related to 2-(3-hydroxy-4-(4-(2-methoxyphenoxy)-1H-pyrazol-3-yl)phenoxy)acetohydrazide. A study on novel 4-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-3-pyrazolyl]-2-methylphenol derivatives, which share a similar structural motif, found good antimycobacterial activity against isoniazid-resistant Mycobacterium tuberculosis. This suggests that derivatives of 2-(3-hydroxy-4-(4-(2-methoxyphenoxy)-1H-pyrazol-3-yl)phenoxy)acetohydrazide could be promising candidates for developing new antimycobacterial agents (Ali & Yar, 2007).
Corrosion Inhibition Mechanisms
Further studies on corrosion inhibition mechanisms of pyrazoline derivatives provide insight into their protective effects on metals. Through a combination of experimental and computational approaches, researchers have demonstrated that these compounds can serve as effective corrosion inhibitors for mild steel in acidic environments. The detailed examination of adsorption behaviors and inhibition mechanisms offers valuable information for the development of new, more efficient corrosion inhibitors (Lgaz et al., 2018).
properties
IUPAC Name |
2-[3-hydroxy-4-[4-(2-methoxyphenoxy)-1H-pyrazol-5-yl]phenoxy]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5/c1-25-14-4-2-3-5-15(14)27-16-9-20-22-18(16)12-7-6-11(8-13(12)23)26-10-17(24)21-19/h2-9,23H,10,19H2,1H3,(H,20,22)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZXMMZFHXQKIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(NN=C2)C3=C(C=C(C=C3)OCC(=O)NN)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-oxo-N-(3-phenylpropyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2458219.png)
![5-(Aminomethyl)-6-oxaspiro[3.4]octan-7-one hydrochloride](/img/structure/B2458221.png)
![ethyl 2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate](/img/structure/B2458222.png)
![3-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2458223.png)




![2-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2458234.png)
![2,6-dichloro-N-[(4-chlorophenyl)carbamoyl]-4-methylpyridine-3-carboxamide](/img/structure/B2458235.png)



